molecular formula C10H18N4S2 B14733180 N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide CAS No. 6272-90-8

N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide

Cat. No.: B14733180
CAS No.: 6272-90-8
M. Wt: 258.4 g/mol
InChI Key: JZPKKYCNXKFMBW-UHFFFAOYSA-N
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Description

N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide is a chemical compound with the molecular formula C10H18N4S2 and a molecular weight of 258.4067 g/mol . This compound is characterized by the presence of prop-2-enyl groups and sulfanylethylsulfanyl linkages, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide typically involves the reaction of prop-2-enylamine with a suitable carbamimidoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide involves its interaction with molecular targets through energy transfer and single electron transfer pathways. The compound acts as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−), which play a crucial role in its chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide
  • This compound derivatives

Uniqueness

This compound is unique due to its specific structural features, including the presence of prop-2-enyl groups and sulfanylethylsulfanyl linkages. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6272-90-8

Molecular Formula

C10H18N4S2

Molecular Weight

258.4 g/mol

IUPAC Name

2-(N'-prop-2-enylcarbamimidoyl)sulfanylethyl N'-prop-2-enylcarbamimidothioate

InChI

InChI=1S/C10H18N4S2/c1-3-5-13-9(11)15-7-8-16-10(12)14-6-4-2/h3-4H,1-2,5-8H2,(H2,11,13)(H2,12,14)

InChI Key

JZPKKYCNXKFMBW-UHFFFAOYSA-N

Canonical SMILES

C=CCN=C(N)SCCSC(=NCC=C)N

Origin of Product

United States

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